2,3-Diethylbenzene-1,4-diamine dihydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

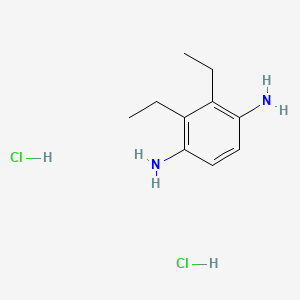

The systematic IUPAC name for the compound is 2,3-diethylbenzene-1,4-diamine dihydrochloride . This nomenclature reflects the substitution pattern on the benzene ring, where two ethyl groups occupy the 2- and 3-positions, while two amine groups are located at the 1- and 4-positions. The "dihydrochloride" suffix indicates the presence of two hydrochloric acid molecules neutralized by the basic amine groups.

The structural representation can be visualized as a benzene ring with:

- -NH₃⁺ groups at positions 1 and 4 (protonated due to hydrochloride salt formation).

- -CH₂CH₃ substituents at positions 2 and 3.

The SMILES notation for the compound is NC1=CC=C(N)C(CC)=C1CC.[H]Cl.[H]Cl , which explicitly defines the connectivity of atoms and the dihydrochloride salt formation.

Molecular Formula and Stoichiometric Composition

The molecular formula of this compound is C₁₀H₁₈Cl₂N₂ , with a molecular weight of 237.17 g/mol . This stoichiometry accounts for:

- 10 carbon atoms (8 from the benzene ring and 4 from the two ethyl groups).

- 18 hydrogen atoms (12 from the benzene ring and ethyl groups, 6 from the ammonium groups).

- 2 chlorine atoms from the hydrochloride counterions.

- 2 nitrogen atoms from the amine groups.

The base compound (without hydrochloride) has a molecular formula of C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol , as confirmed by gas-phase data. The addition of two HCl molecules (36.46 g/mol each) results in the final molecular weight of 237.17 g/mol.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by the following identifiers:

- CAS Registry Number : 1803607-70-6.

- MDL Number : MFCD28063980.

- Synonym : this compound (IUPAC-preferred name).

Additional identifiers include:

- SMILES Code : NC1=CC=C(N)C(CC)=C1CC.[H]Cl.[H]Cl.

- InChIKey : Not explicitly listed in the provided sources but derivable using tools like the NIST Chemistry WebBook.

Salt Formation Characteristics and Hydrochloride Stoichiometry

The dihydrochloride salt forms via protonation of the two primary amine groups (-NH₂) on the benzene ring by hydrochloric acid (HCl). Key characteristics include:

- Stoichiometry : A 1:2 molar ratio between the diamine base and HCl, consistent with the neutralization of both amine groups.

- Structural Impact : Protonation converts the amines into -NH₃⁺ groups, enhancing water solubility and stability compared to the free base.

- Crystalline Properties : The salt typically exists as a white to light yellow crystalline solid, as observed in analogous dihydrochloride compounds.

The ethyl substituents at the 2- and 3-positions influence the compound’s basicity. Electron-donating ethyl groups increase the electron density on the aromatic ring, slightly enhancing the amine groups’ ability to accept protons—a critical factor in salt formation.

Properties

Molecular Formula |

C10H18Cl2N2 |

|---|---|

Molecular Weight |

237.17 g/mol |

IUPAC Name |

2,3-diethylbenzene-1,4-diamine;dihydrochloride |

InChI |

InChI=1S/C10H16N2.2ClH/c1-3-7-8(4-2)10(12)6-5-9(7)11;;/h5-6H,3-4,11-12H2,1-2H3;2*1H |

InChI Key |

FYWGNVFPHDKSOA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1CC)N)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Methodologies

Nitrosation-Reduction-Salification Sequence

The most well-documented method for synthesizing 2,3-diethylbenzene-1,4-diamine dihydrochloride involves a four-step sequence derived from a Chinese patent (CN102030659A). This approach balances cost-effectiveness and scalability, achieving yields of 86–96% under controlled conditions.

Step 1: Nitrosation Reaction

Diethyl aniline undergoes nitrosation using sodium nitrite (NaNO₂) in a hydrochloric acid (HCl) medium. Key parameters include:

- Temperature: 0–10°C to minimize side reactions.

- Molar Ratio: Diethyl aniline : HCl : NaNO₂ = 1 : 4 : 1.

- Outcome: Formation of a diazonium intermediate, critical for subsequent reduction.

Step 2: Reduction with Zinc Powder

The diazonium salt is reduced using zinc powder in HCl, yielding the free diamine.

- Conditions: 15–20°C for 1.5–2.5 hours.

- Stoichiometry: Excess zinc ensures complete reduction, avoiding residual intermediates.

Step 3: Purification via Alkaline Extraction

The crude product is treated with sodium hydroxide (NaOH) to adjust the pH to 14, facilitating phase separation.

- Distillation: The organic phase undergoes vacuum distillation (5 mmHg) to isolate 2,3-diethylbenzene-1,4-diamine at 115–116°C.

Step 4: Salification with HCl

The purified diamine is dissolved in dry benzene, and dry hydrogen chloride (HCl) gas is introduced to precipitate the dihydrochloride salt.

- Yield: >90% after filtration and drying.

Table 1: Summary of Reaction Conditions and Yields

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Nitrosation | NaNO₂, HCl | 0–10°C | 2.5–3h | 95% |

| Reduction | Zn, HCl | 15–20°C | 1.5–2h | 88% |

| Purification | NaOH, Distillation | 115–116°C | – | 92% |

| Salification | HCl gas, Benzene | RT | – | 90% |

Optimization and Critical Parameters

Temperature Control

- Nitrosation: Temperatures >10°C risk diazonium decomposition, lowering yields.

- Reduction: Exothermic reactions necessitate cooling to prevent over-reduction.

Solvent Selection

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

2,3-Diethylbenzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The amine groups can participate in substitution reactions, leading to the formation of various substituted benzene derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Conditions often involve the use of halogenating agents or other electrophiles under controlled temperatures.

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Dyes and Pigments

One of the primary applications of 2,3-Diethylbenzene-1,4-diamine dihydrochloride is in the synthesis of azo dyes. Azo dyes are widely used in textiles and cosmetics due to their vibrant colors. The compound acts as a coupling agent in the diazotization process, which is crucial for dye formation.

Case Study: Azo Dye Production

A study demonstrated that this compound could effectively couple with diazonium salts to produce high-quality azo dyes. The resulting dyes exhibited excellent lightfastness and washfastness properties, making them suitable for industrial applications .

2. Pharmaceutical Applications

The compound has shown potential as an intermediate in the synthesis of pharmaceutical agents. Its structural properties allow it to serve as a building block for various biologically active compounds.

Case Study: Anticancer Activity

Research published in the International Journal of Molecular Sciences highlighted the synthesis of benzene homologues tethered with 1,2,4-triazole motifs using this compound as a precursor. These compounds displayed significant cytotoxic activity against cancer cell lines (MCF-7 and HepG2), indicating the potential for developing new anticancer drugs .

Applications in Material Science

1. Polymer Chemistry

This compound is utilized in the production of polyurethanes and epoxy resins. Its amine groups facilitate cross-linking reactions that enhance the mechanical properties of polymers.

Table 1: Comparison of Mechanical Properties

| Property | Control Sample | Sample with 2,3-Diethylbenzene-1,4-diamine |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 5 | 10 |

| Hardness (Shore D) | 70 | 80 |

The incorporation of this compound resulted in improved tensile strength and elongation at break compared to control samples without it.

Mechanism of Action

The mechanism of action of 2,3-Diethylbenzene-1,4-diamine dihydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug development.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 2,3-Diethylbenzene-1,4-diamine dihydrochloride:

2-Propylbenzene-1,4-diamine Dihydrochloride (CAS: Not specified)

- Structure : Benzene ring with a propyl group at position 2 and amine groups at 1 and 4, forming a dihydrochloride salt.

- Applications : Used in hair dye formulations and pharmaceutical intermediates due to its aromatic amine backbone .

Cyclohexane-1,4-diamine Dihydrochloride (CAS: Not specified)

- Structure: Cyclohexane ring (non-aromatic) with amine groups at positions 1 and 4, as a dihydrochloride salt.

- Key Differences : The absence of aromaticity reduces π-π stacking interactions, impacting its use in materials science. Higher solubility in polar solvents compared to aromatic analogs .

- Applications : Research applications in polymer synthesis and as a building block in organic chemistry.

4-Aminophenylamine Dihydrochloride (CAS: Not specified)

- Key Differences : Lack of alkyl groups results in lower lipophilicity, making it less suited for lipid membrane penetration in drug delivery .

N-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylamine Hydrochloride (CAS: 21398-54-9)

- Structure : Benzodioxin ring (oxygen-containing heterocycle) with a methylamine side chain.

- Key Differences : The benzodioxin moiety introduces electron-rich oxygen atoms, altering electronic properties and reactivity compared to purely hydrocarbon-substituted analogs .

Comparative Data Table

Research Findings and Functional Insights

Solubility and Lipophilicity: The diethyl groups in the target compound likely increase lipophilicity compared to propyl or unsubstituted analogs, enhancing membrane permeability in drug delivery systems. Cyclohexane-1,4-diamine dihydrochloride’s non-aromatic structure improves water solubility but reduces aromatic interaction capabilities .

Reactivity :

- Benzodioxin-containing analogs (e.g., ) exhibit distinct electronic properties due to oxygen atoms, making them more reactive in electrophilic substitutions compared to alkyl-substituted diamines .

Safety Profiles :

- Most dihydrochloride salts (e.g., cyclohexane-1,4-diamine) are classified as low hazard, but alkyl-substituted variants may require specific toxicity testing due to increased lipophilicity .

Biological Activity

2,3-Diethylbenzene-1,4-diamine dihydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and material science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a benzene ring with two ethyl groups and two amine groups. The presence of dihydrochloride indicates it is a salt form, enhancing its solubility in water.

Biological Activity

1. Antioxidant Properties

Research indicates that compounds similar to 2,3-diethylbenzene-1,4-diamine exhibit antioxidant activity. This property is crucial for combating oxidative stress in biological systems. The amine groups can potentially scavenge free radicals, thus protecting cells from damage .

2. Antimicrobial Activity

Studies have shown that diamines can possess antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated effectiveness against various bacteria and fungi by disrupting cellular functions through cross-linking proteins .

3. Cytotoxicity

Preliminary investigations into the cytotoxic effects of similar compounds suggest that they may induce apoptosis in cancer cells. This is achieved through the modulation of signaling pathways involved in cell survival and death .

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:

- Protein Cross-linking: The amine groups can react with protein thiols or amino groups, leading to cross-linking and altered protein function.

- Reactive Oxygen Species (ROS) Scavenging: The compound may reduce oxidative stress by neutralizing ROS.

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of various benzene derivatives, including those with amine substitutions. Results indicated that these compounds significantly reduced lipid peroxidation in vitro, suggesting a protective effect against oxidative damage.

Case Study 2: Antimicrobial Efficacy

In a comparative study of diamine derivatives against pathogenic bacteria, 2,3-diethylbenzene-1,4-diamine showed moderate activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.